2-(Dimethylamino)propane-1,3-diol
Description
Classification as a Chiral Amino Alcohol Derivative
2-(Dimethylamino)propane-1,3-diol is classified as a chiral amino alcohol derivative. Chiral amino alcohols are a class of organic compounds that contain both an amino group and a hydroxyl group, and possess at least one stereocenter, making them chiral. These compounds are considered privileged scaffolds in synthetic chemistry due to their prevalence in biologically active molecules and their utility as chiral ligands and auxiliaries in asymmetric synthesis. acs.orgnih.govwestlake.edu.cn The development of synthetic methods for creating chiral β-amino alcohols is an active area of research, with techniques such as asymmetric cross-coupling reactions being explored to achieve high enantiomeric excess. westlake.edu.cn
The general structure of a 1,2-amino alcohol is a key functional group in many natural products and pharmaceutical drugs. acs.org The synthesis of enantiomerically pure 1,2-amino alcohols is a significant challenge in organic synthesis, and methods like catalytic asymmetric hydrogenation and transfer hydrogenation are employed to achieve this with economic and environmental benefits. acs.org
Structural Characteristics of the Propane-1,3-diol Backbone
The backbone of this compound is propane-1,3-diol, an organic compound with the formula CH₂(CH₂OH)₂. wikipedia.org This three-carbon diol is a colorless, viscous liquid that is miscible with water. wikipedia.orgnih.gov The propane-1,3-diol structure consists of a three-carbon chain with hydroxyl groups attached to the first and third carbon atoms. nih.gov This arrangement allows for the formation of various derivatives, as other functional groups can be attached to the central carbon atom.
Propane-1,3-diol itself is used as a building block in the production of polymers like polytrimethylene terephthalate (B1205515) and can be found in products such as composites, adhesives, and coatings. wikipedia.org From a chemical standpoint, propane-1,3-diol belongs to the class of primary alcohols. drugbank.com
Overview of Academic Research Significance
The academic research significance of this compound and related 2-amino-1,3-propanediol (B45262) compounds stems from their versatile applications. These compounds serve as valuable platforms for the synthesis of functional cyclic carbonate monomers. rsc.org A two-step strategy allows for the chemo-selective reaction of the amino group with various electrophiles, followed by intramolecular cyclization to create a range of functional monomers. rsc.org
Furthermore, derivatives of 2-amino-1,3-propanediol are investigated for their potential as pharmaceuticals, particularly as immunosuppressants. google.com The synthesis of these compounds for large-scale production is a key area of research, focusing on developing safe and commercially feasible processes. google.com Research has also been conducted on the synthesis and characterization of related compounds like 2-amino-2-(diphenylamino)-propane-1,3-diol. scispace.com The study of the acoustic and thermodynamic properties of propanediol (B1597323) isomers also contributes to a fundamental understanding of these molecules. researchgate.net
Compound Information
| Compound Name |
| This compound |
| 2-amino-1,3-propanediol |
| 2-amino-2-(diphenylamino)-propane-1,3-diol |
| Polytrimethylene terephthalate |
| Propane-1,3-diol |
Interactive Data Table: Properties of this compound and Related Compounds
| Property | This compound | 3-(Dimethylamino)-1,2-propanediol | Propane-1,3-diol |
| CAS Number | 78531-45-0 chemicalbook.com | 623-57-4 sigmaaldrich.com | 504-63-2 wikipedia.org |
| Molecular Formula | C₅H₁₃NO₂ nih.gov | C₅H₁₃NO₂ sigmaaldrich.com | C₃H₈O₂ nih.gov |
| Molecular Weight | 119.16 g/mol nih.gov | 119.16 g/mol sigmaaldrich.com | 76.09 g/mol nih.gov |
| Boiling Point | Not available | 216-217 °C sigmaaldrich.com | 211 to 217 °C wikipedia.org |
| Density | Not available | 1.004 g/mL at 25 °C sigmaaldrich.com | 1.0597 g/cm³ wikipedia.org |
| Refractive Index | Not available | n20/D 1.4609 sigmaaldrich.com | 1.440 wikipedia.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(dimethylamino)propane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2/c1-6(2)5(3-7)4-8/h5,7-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUACAHUDGBWTME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20434787 | |
| Record name | 2-(Dimethylamino)propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20434787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78531-45-0 | |
| Record name | 2-(Dimethylamino)propane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20434787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(dimethylamino)propane-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 2 Dimethylamino Propane 1,3 Diol and Its Stereoisomers
Chemo-selective Synthesis from Precursors
Chemo-selective synthesis is crucial when a molecule contains multiple reactive sites, such as the amino and hydroxyl groups in the precursors to 2-(dimethylamino)propane-1,3-diol. The goal is to functionalize the target site while leaving the others untouched.
Amination and Alkylation Strategies
The introduction of the dimethylamino group onto the propane-1,3-diol backbone is typically achieved through direct alkylation of a primary amine precursor. A prominent and efficient method is the Eschweiler-Clarke reaction, a reductive amination process. This one-pot reaction uses formaldehyde (B43269) as the source of the methyl groups and formic acid as the reducing agent.
One documented synthesis starts with 2-amino-1,3-dihydroxypropane. chemicalbook.com The primary amine is methylated by reaction with an excess of formaldehyde and formic acid. The mixture is initially stirred at room temperature and then heated to drive the reaction to completion, yielding this compound with high efficiency. chemicalbook.com The reaction proceeds through the formation of an intermediate iminium ion, which is subsequently reduced by the formate (B1220265) anion.
Table 1: Synthesis of this compound via Eschweiler-Clarke Reaction
| Parameter | Value |
|---|---|
| Starting Material | 2-amino-1,3-dihydroxypropane |
| Reagents | Formaldehyde (37% solution), Formic acid |
| Reaction Temperature | 20°C to 80°C |
| Reaction Time | Stirred at RT for 2h, then overnight at 80°C |
| Yield | 68.65% |
Data sourced from ChemicalBook synthesis procedure. chemicalbook.com
A more general alkylation strategy involves the reaction of 2-aminopropane-1,3-diol with an alkylating agent, such as a benzyl (B1604629) bromide, in the presence of a base like potassium carbonate. This approach, used to synthesize the related compound 2-(dibenzylamino)propane-1,3-diol, demonstrates the principle of direct N-alkylation, which can be adapted using methylating agents to produce the target compound. The chemo-selectivity of these reactions is a key feature, as the nucleophilic amino group reacts preferentially over the less nucleophilic hydroxyl groups. rsc.org
Role of Catalytic Systems in Synthesis
Catalytic systems are employed to enhance the efficiency and selectivity of synthetic routes. In the context of producing propanediol (B1597323) derivatives, tertiary amines themselves can act as catalysts for key bond-forming steps. For instance, in the synthesis of 2,2-dimethylpropane-1,3-diol, a tertiary amine is used to catalyze the initial addition reaction between isobutyraldehyde (B47883) and formaldehyde. google.com
In the Eschweiler-Clarke reaction described previously, the process is catalyzed by the acidic conditions provided by formic acid, which facilitates the formation of the key iminium ion intermediate. While this specific reaction is often considered self-catalyzed, other related amination and alkylation reactions rely on external catalytic systems. For the synthesis of more complex amine structures, modern photochemical methods can be employed, although these are often specific to the transformation of amides rather than direct amination. nih.gov The development of catalytic systems, particularly those involving transition metals, is a cornerstone of modern organic synthesis for creating C-N bonds with high efficiency.
Stereoselective Synthesis and Enantiomeric Enrichment
For applications requiring a specific stereoisomer of this compound, methods that control the chirality at the C2 position are essential. This can be achieved either by building the molecule with the desired stereochemistry from the start (asymmetric synthesis) or by separating a mixture of stereoisomers (chiral resolution).
Asymmetric Synthesis Approaches
Asymmetric synthesis aims to create a single enantiomer directly. One powerful strategy for preparing chiral amino alcohol derivatives is through Ru(II)-catalyzed asymmetric transfer hydrogenation (ATH). This method can achieve a one-pot double carbonyl reduction via a process known as dynamic kinetic resolution (DKR), yielding products with exceptional enantioselectivity (>99% ee) and high diastereomeric ratios. evitachem.com This approach highlights the capability of modern catalysis to set multiple stereocenters with high precision. evitachem.com
Another key strategy is the stereoselective aminohydroxylation of allylic carbamates. This process, often carried out with reagents like potassium osmate, installs both the amino and hydroxyl groups across a double bond with a specific spatial arrangement. beilstein-journals.org This method has been successfully used to synthesize a library of pinane-based 2-amino-1,3-diols, demonstrating its utility in creating the core structure of the target molecule with defined stereochemistry. beilstein-journals.org
Table 2: Performance of Ru-Catalyzed Asymmetric Transfer Hydrogenation for Chiral Diol Synthesis
| Substituent | Yield (%) | dr (anti:syn) | ee (%) |
|---|---|---|---|
| Methylenedioxy/H | 87 | 92:8 | >99 |
| Methoxy/H | 76 | 90:10 | >99 |
| Fluoro/H | 68 | 88:12 | >99 |
| Trifluoromethyl/H | 63 | 85:15 | >99 |
This data represents the synthesis of related chiral diol derivatives, illustrating the effectiveness of the ATH-DKR methodology. evitachem.com
Diastereomeric Salt Formation for Chiral Resolution
When a synthesis produces a racemic mixture (an equal mix of both enantiomers), the enantiomers must be separated. Chiral resolution is a common technique to achieve this. The process involves reacting the racemic amine with a single enantiomer of a chiral acid (a resolving agent), such as (+)-tartaric acid. libretexts.org This reaction converts the pair of enantiomers into a pair of diastereomeric salts. wikipedia.org
Unlike enantiomers, which have identical physical properties, diastereomers have different properties, including solubility. wikipedia.org This difference allows for their separation by fractional crystallization. libretexts.org Once separated, the desired diastereomeric salt is treated with a base to remove the chiral resolving agent, yielding the pure enantiomer of the amine. libretexts.org
The selection of the appropriate chiral resolving agent and solvent system is critical for successful resolution. This is often achieved through a screening process. For a challenging resolution, various chiral agents and solvents are tested to find a combination that provides a significant difference in solubility between the two diastereomeric salts. unchainedlabs.com For instance, a screen might involve testing different chiral amino alcohols and a range of solvents and solvent mixtures to identify conditions where one diastereomer precipitates while the other remains dissolved. unchainedlabs.com
Table 3: Example Screening Components for Diastereomeric Salt Resolution
| Chiral Resolving Agents (Acids/Bases) | Solvents and Solvent Mixtures |
|---|---|
| (R)-(-)-2-amino-1-phenylethanol | Acetone |
| (1R,2R)-(-)-trans-1-amino-2-indanol | Isopropyl alcohol (IPA) |
| (R,R)-tartaric acid | Methanol (MeOH) |
| (S)-(+)-2-pyrrolidinemethanol | Acetonitrile (MeCN) |
| N-carbethoxy-L-proline | Ethyl acetate (B1210297) (EtOAc) |
| Brucine / Strychnine | Acetone:Water (9:1) |
This table compiles examples of components used in chiral resolution screening processes. libretexts.orgunchainedlabs.comresearchgate.net
Optimization of Stereochemical Purity
The ultimate goal of chiral resolution is to obtain one enantiomer in high stereochemical purity (enantiomeric excess, or e.e.). Optimization focuses on maximizing the difference in solubility between the diastereomeric salts. In an ideal scenario, one salt is highly soluble in the chosen solvent, while the other is virtually insoluble. unchainedlabs.com This large solubility difference provides an excellent basis for separation, leading to a high yield of a diastereomerically pure product. unchainedlabs.comrsc.org
The optimization process can be guided by a deeper understanding of the solid-state chemistry and thermodynamics of the system. By studying the phase diagrams of the quaternary system (the two enantiomers, the resolving agent, and the solvent), it is possible to model and simulate the effect of variables like temperature on the resolution process. rsc.org This allows for the identification of optimal conditions to maximize both purity and yield. The final purity of the resolved enantiomer is typically confirmed using analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC). unchainedlabs.com
Elucidation of Chemical Reactivity and Derivatization Pathways
Transformations Involving the Dimethylamino Moiety
The lone pair of electrons on the nitrogen atom of the dimethylamino group makes it a nucleophilic and basic center, driving its reactivity towards electrophiles.
Alkylation and Quaternization Reactions
As a tertiary amine, the nitrogen center of 2-(Dimethylamino)propane-1,3-diol is expected to react with alkylating agents to form quaternary ammonium (B1175870) salts. This reaction, known as quaternization, involves the alkylation of the amine, where the nitrogen atom attacks an alkyl halide (e.g., methyl iodide, ethyl bromide) or another suitable electrophile. The product is a quaternary ammonium salt, which carries a permanent positive charge on the nitrogen atom.
While specific studies detailing the quaternization of this compound are not prominent in the surveyed literature, the reactivity is well-established for analogous structures. For instance, bis-quaternary ammonium salts have been successfully synthesized from related compounds like 1,3-diamino-2-propanol, demonstrating the accessibility of the amino groups in a propanediol (B1597323) backbone to alkylation. nih.gov Such salts are a class of compounds with applications ranging from phase-transfer catalysts to antimicrobial agents. nih.govsacheminc.com
Table 1: Expected Quaternization Reaction
| Reactant | Reagent | Expected Product | Product Class |
|---|
Oxidation Reactions of the Nitrogen Center
The nitrogen atom can be oxidized, though the outcome is highly dependent on the oxidizing agent and reaction conditions. A significant finding in the study of related polyfunctional 2-amino-1,3-propanediol (B45262) derivatives reveals a complex and selective oxidation process. nih.govresearchgate.net
In a study using a 717 anion-exchange resin-supported bromine as the oxidizing agent, the N,N-dimethyl derivative of a substituted 2-amino-1,3-propanediol did not yield a simple N-oxide. Instead, the reaction resulted in a chiral N-methyl oxidation-formylation product. researchgate.net This indicates a sophisticated transformation that involves the oxidation of one of the N-methyl groups, leading to a formylated amine derivative. This selective oxidation, which occurs preferentially over reaction at the hydroxyl groups, was noted as a novel observation in the chemistry of 2-amino-1,3-propanediols. nih.govresearchgate.net This highlights the potential for chemoselective derivatization at the nitrogen center under specific oxidative conditions.
Reactions at the Hydroxyl Functionalities
The two primary hydroxyl groups behave as typical alcohols, undergoing reactions such as esterification, etherification, and oxidation.
Esterification and Etherification Reactions
The hydroxyl groups of this compound can be readily converted into esters and ethers.
Esterification: The formation of esters occurs through reaction with carboxylic acids, acid chlorides, or acid anhydrides. Research on the esterification of structurally similar 1,3-dimethylamino alcohols with N-acetylimidazole has shown that the dimethylamino group plays a crucial role in the reaction mechanism. It acts as an intramolecular general base catalyst, accelerating the formation of a cyclic tetrahedral intermediate and facilitating the esterification process. This intramolecular assistance makes the hydroxyl groups more reactive than in simple diols. Patents for related compounds also describe the formation of diacetate derivatives, confirming that both hydroxyl groups can be esterified. google.com
Table 2: Representative Esterification and Etherification Reactions
| Reaction Type | Reagent(s) | Product Type |
|---|---|---|
| Esterification | Carboxylic Acid (or derivative) | Mono- or Di-ester |
| Etherification | Alkyl Halide / Base | Mono- or Di-ether |
Etherification: Ether derivatives can be formed via Williamson ether synthesis, where the hydroxyl group is first deprotonated by a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. Furthermore, the 1,3-diol structure is ideally suited for reaction with aldehydes or ketones, such as acetone, in the presence of an acid catalyst to form a six-membered cyclic acetal (B89532) known as a 1,3-dioxane (B1201747). fishersci.ca This reaction is commonly used as a method for protecting the diol functionality during other chemical transformations.
Oxidation of the Hydroxyl Groups
Oxidation of the primary hydroxyl groups is a potential pathway for derivatization, though it competes with the oxidation of the dimethylamino group. Studies on the oxidation of the parent compound, propane-1,3-diol, using potassium permanganate (B83412) have shown that the reaction yields 3-hydroxy-propanal. researchgate.netchemicalbook.com This suggests that under appropriate conditions, one or both of the hydroxyl groups in this compound could be oxidized to form aldehydes or a dicarbonyl compound.
However, as noted previously, certain oxidizing agents will preferentially react with the nitrogen center. nih.govresearchgate.net Therefore, achieving selective oxidation of the hydroxyl groups would likely require the use of specific, mild oxidizing agents that are known not to affect tertiary amines, or the prior protection of the dimethylamino group, for instance, by converting it to its hydrochloride salt.
Intramolecular Cyclization to Form Cyclic Carbonates
The 1,3-diol arrangement allows for intramolecular cyclization reactions to form six-membered heterocyclic rings. A notable example is the synthesis of functional cyclic carbonate monomers. Research has demonstrated a versatile two-step strategy starting from 2-amino-1,3-propanediols. rsc.org
The first step involves a chemoselective reaction at the amino group with an electrophile. Following this modification of the nitrogen center, the resulting diol intermediate is cyclized in an intramolecular fashion. This cyclization is typically achieved using a carbonyl source such as phosgene (B1210022), triphosgene, or a dialkyl carbonate, which reacts with the two hydroxyl groups to form a six-membered cyclic carbonate ring. This strategy allows for the installation of specific functionalities on the nitrogen atom while simultaneously creating the cyclic carbonate structure, making these compounds valuable monomers for polymer synthesis. rsc.org
Multicomponent Reactions Incorporating this compound
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all reactants, are highly valued for their efficiency and atom economy. The functional groups present in this compound—two hydroxyls and a tertiary amine—could theoretically allow it to participate in certain MCRs. For example, diols can be incorporated into MCRs that proceed via the formation of acetals or other intermediates.
However, a review of the current scientific literature does not reveal specific, well-established multicomponent reactions where this compound is a key starting material. The classic MCRs, such as the Ugi or Passerini reactions, typically require a different set of functional groups (e.g., primary amines, isocyanides, carboxylic acids, and carbonyl compounds). While novel MCRs are continuously being developed, the direct application of this compound in such a reaction has not been prominently documented.
Mechanistic Investigations of Key Chemical Transformations
Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic pathways.
Mechanism of Cyclic Acetal Formation: The formation of a 5-(dimethylamino)-1,3-dioxane from this compound and a ketone or aldehyde is a well-understood, acid-catalyzed process. The mechanism proceeds through several reversible steps: libretexts.orglibretexts.org
Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the aldehyde or ketone, increasing the electrophilicity of the carbonyl carbon.
First Nucleophilic Attack: One of the primary hydroxyl groups of the diol acts as a nucleophile, attacking the activated carbonyl carbon to form a protonated hemiacetal intermediate.
Proton Transfer: A proton is transferred from the newly added hydroxyl group to one of the other oxygen atoms, typically followed by deprotonation of the oxonium ion to yield a neutral hemiacetal.
Formation of an Oxonium Ion: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (H₂O).
Elimination of Water: The lone pair of electrons on the adjacent oxygen atom assists in the departure of a water molecule, forming a resonance-stabilized oxonium ion.
Second Nucleophilic Attack (Cyclization): The second hydroxyl group of the diol backbone attacks the electrophilic carbon of the oxonium ion in an intramolecular fashion.
Deprotonation: The resulting protonated cyclic acetal is deprotonated (typically by water or another base in the medium) to yield the final neutral 1,3-dioxane product and regenerate the acid catalyst.
Mechanistic Aspects of Selective Oxidation: While specific mechanistic studies on the oxidation of this compound are not widely reported, insights can be drawn from studies on similar simple diols like propane-1,3-diol. ajchem-a.com The oxidation of propane-1,3-diol by an oxidant like potassium permanganate has been shown to proceed via the formation of an intermediate complex between the diol and the oxidant. ajchem-a.com The reaction rate is dependent on the concentrations of both the diol and the oxidant, suggesting that this complex formation is a key part of the rate-determining step. The negative entropy of activation observed in such studies indicates an ordered transition state, consistent with a cyclic intermediate. ajchem-a.com For this compound, the tertiary amino group could potentially influence the reaction mechanism by coordinating with the oxidant or by altering the electronic properties of the diol.
Strategic Applications in Organic Synthesis and Materials Science
Role as Chiral Auxiliaries and Ligands in Asymmetric Catalysis
The synthesis of optically pure molecules is a cornerstone of modern chemistry, particularly in the pharmaceutical industry. Chiral 1,3-diols and their derivatives are highly valued as intermediates and as components of the catalytic systems used to produce these enantiomerically pure compounds. acs.orgacs.orgresearchgate.net While specific catalytic applications of 2-(dimethylamino)propane-1,3-diol are an emerging area of research, its structural class, chiral amino diols, is well-established in asymmetric synthesis.
The development of methods for the stereoselective synthesis of 1,3-diols is a significant focus in organic chemistry, as this structural motif is present in numerous natural products and pharmaceutical agents. rsc.org Asymmetric catalysis, which uses a small amount of a chiral catalyst to generate large quantities of a single enantiomer product, is a preferred approach. nih.gov Organocatalysis, in particular, has seen rapid growth, with catalysts derived from natural sources like amino acids and chiral diols being employed to create complex chiral molecules. acs.orgnih.govyoutube.com
For instance, chiral diols such as BINOL derivatives are effective organocatalysts for a variety of enantioselective reactions, including allylations and condensations. nih.govnih.gov The diol functionality creates a specific chiral environment around a reagent or substrate, directing the reaction to proceed with high enantioselectivity. nih.gov Similarly, chiral amino diols, which combine the coordinating abilities of both hydroxyl and amino groups, are valuable precursors. chemicalbook.commdpi.com The inherent chirality in molecules like this compound can be exploited to guide transformations, where the stereocenter dictates the facial selectivity of an approaching reagent, leading to the preferential formation of one enantiomer.
The design of effective ligands is critical for the success of transition metal-catalyzed asymmetric reactions. mdpi.com Ligands containing both nitrogen and oxygen donor atoms, such as those derived from amino acids and amino alcohols, are known to form stable and effective chelate complexes with a wide range of metals. mdpi.comresearchgate.net These complexes are central to many catalytic processes. The structure of this compound, with its N,O,O-tridentate potential, makes it an attractive candidate for ligand design.
The spatial arrangement of the dimethylamino and diol groups can form a stable five- or six-membered chelate ring with a metal center, creating a rigid and well-defined chiral pocket. researchgate.net This controlled steric environment is crucial for inducing high enantioselectivity in catalytic reactions. mdpi.com Furthermore, derivatives of the closely related 2-amino-1,3-propanediol (B45262) (serinol) are recognized as versatile building blocks for various chemical processes. researchgate.netmdpi.com The evaluation of metal complexes incorporating this compound would involve synthesizing the complexes and testing their efficacy in benchmark asymmetric reactions, such as reductions, oxidations, or carbon-carbon bond-forming reactions.
Development as Monomers for Functional Polymers
The demand for advanced polymers with tailored properties such as water solubility and biodegradability has driven research into new monomeric units. This compound serves as a valuable precursor for creating functional polymers, particularly polycarbonates with unique characteristics.
To be used in ring-opening polymerization (ROP), a common and controlled method for producing polyesters and polycarbonates, diols must first be converted into cyclic monomers. This compound can be effectively converted into its corresponding six-membered cyclic carbonate monomer, 2-dimethylaminotrimethylene carbonate (DMATC).
This transformation is achieved through a cyclization reaction with a phosgene (B1210022) equivalent, such as triphosgene, in the presence of a base like triethylamine (B128534) to neutralize the HCl byproduct. This synthetic step is a critical gateway, converting the acyclic diol into a strained ring structure suitable for polymerization.
The ring-opening polymerization (ROP) of DMATC yields the functional polymer poly(2-dimethylaminotrimethylene carbonate) (PDMATC). Research has shown that the choice of catalyst is crucial for this polymerization. While common metal-based catalysts like tin(II) octoate, Sn(Oct)₂, failed to polymerize DMATC, an enzyme-based catalyst proved successful.
Specifically, Novozym-435, an immobilized lipase, effectively catalyzes the ROP of DMATC. This enzymatic approach is considered a "green" chemistry method and successfully produces a water-soluble aliphatic polycarbonate. The presence of the dimethylamino pendant groups along the polymer backbone imparts this desirable water solubility, a key property for various biomedical applications.
Table 1: Ring-Opening Polymerization of 2-dimethylaminotrimethylene carbonate (DMATC)
| Monomer | Catalyst | Result | Polymer | Key Properties |
| DMATC | Sn(Oct)₂ | Polymerization Failed | N/A | N/A |
| DMATC | Novozym-435 | Successful Polymerization | PDMATC | Water-soluble, Low cytotoxicity |
The polycarbonate resulting from the polymerization of DMATC, PDMATC, is not only water-soluble but also exhibits good degradability. Aliphatic polycarbonates are known for their potential biodegradability, breaking down via hydrolysis of the carbonate linkages in their backbone. This makes them attractive alternatives to persistent, non-degradable plastics.
The combination of water solubility, low cytotoxicity, and biodegradability makes PDMATC a promising material for biomedical applications. These could include drug delivery systems, temporary medical implants, and tissue engineering scaffolds, where the material is designed to perform its function and then safely degrade and be cleared by the body.
Intermediate in the Synthesis of Complex Organic Molecules
The value of this compound in organic synthesis stems from the distinct reactivity of its functional groups. The tertiary amine acts as a base or nucleophile, while the two hydroxyl groups can undergo a wide range of transformations, such as esterification, etherification, or conversion to leaving groups. This allows for sequential, controlled modifications, making it an ideal intermediate for constructing more elaborate molecular architectures.
The synthesis of this compound itself can be achieved from its parent compound, 2-amino-1,3-propanediol. One documented method involves the reaction of 2-amino-1,3-propanediol with formic acid and a formaldehyde (B43269) solution, followed by workup, to yield this compound. sigmaaldrich.com
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 78531-45-0 | sigmaaldrich.com |
| Molecular Formula | C₅H₁₃NO₂ | chemicalbook.com |
| Molecular Weight | 119.16 g/mol | chemicalbook.com |
| IUPAC Name | This compound | americanelements.com |
| SMILES | CN(C)C(CO)CO | americanelements.com |
| InChI Key | CUACAHUDGBWTME-UHFFFAOYSA-N | americanelements.com |
| Purity | Typically ≥97% | cymitquimica.com |
| Physical Form | Liquid, Solid, or Semi-solid | sigmaaldrich.com |
Building Block for Nitrogen-Containing Heterocycles
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry and materials science. The 2-aminopropane-1,3-diol scaffold is a valuable precursor for the synthesis of nitrogen-containing heterocycles.
Research has demonstrated that the parent structure, 2-aminopropane-1,3-diols, serves as a versatile platform for creating functional cyclic carbonate monomers. rsc.org This process involves a two-step strategy where the amino group is first chemoselectively reacted with various electrophiles, followed by intramolecular cyclization of the resulting diol intermediate to form six-membered cyclic carbonates, a class of heterocyclic compounds. rsc.org This approach highlights the scaffold's ability to be readily converted into heterocyclic systems.
Furthermore, C-2 substituted 2-aminopropane-1,3-diols (known as "serinols") have been used in the iterative synthesis of N-substituted amino-s-triazines (melamines). researchgate.net In these syntheses, the aminodiol acts as a key nucleophile in reactions with cyanuric chloride to construct the complex triazine heterocycle. researchgate.net The presence of the dimethylamino group in this compound offers a pre-functionalized handle that can influence the properties and subsequent reactions of the resulting heterocyclic structures.
Precursor for Advanced Chemical Scaffolds (e.g., pharmaceutical intermediates)
A molecular scaffold is the core structure of a molecule to which various functional groups can be attached. In drug discovery, scaffolds provide the essential framework for developing new therapeutic agents. The 2-aminopropane-1,3-diol structure is a proven and valuable scaffold for important pharmaceutical intermediates.
A prominent example is the development of Fingolimod (FTY720), an immunomodulating drug used for treating multiple sclerosis. nih.govgoogle.com Fingolimod is chemically named 2-amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride. nih.gov Its synthesis was part of a broader investigation into a series of 2-substituted 2-aminopropane-1,3-diols. nih.gov This demonstrates that the 2-aminopropane-1,3-diol framework is a critical precursor scaffold for advanced, biologically active pharmaceutical compounds. The development of Fingolimod from this scaffold highlights its significance as a foundational structure in medicinal chemistry. nih.govgoogle.com
The general class of 2-amino-1,3-propanediol compounds are recognized as useful pharmaceuticals, particularly as immunosuppressants. google.com The inherent functionality of this compound—two hydroxyl groups and a tertiary amine—provides multiple points for modification, allowing chemists to build upon this scaffold to create diverse libraries of compounds for screening and development as potential new drugs.
Table 2: Compound Names Mentioned
| Compound Name | CAS Number |
|---|---|
| This compound | 78531-45-0 |
| 2-Amino-1,3-propanediol | 534-03-2 |
| Fingolimod (FTY720) | 162359-55-9 |
| Cyanuric chloride | 108-77-0 |
| Formic acid | 64-18-6 |
Advanced Spectroscopic and Structural Characterization Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H NMR Spectroscopy:
In the ¹H NMR spectrum of 2-(Dimethylamino)propane-1,3-diol, distinct signals are expected for the different types of protons present in the molecule. The protons of the two methyl groups attached to the nitrogen atom would likely appear as a singlet, integrating to six protons. The methine proton at the C2 position, being attached to both the nitrogen and the carbon backbone, would appear as a multiplet. The diastereotopic methylene (B1212753) protons of the two CH₂OH groups would each be expected to give rise to complex multiplets due to coupling with the C2 proton and with each other. The hydroxyl protons would typically appear as broad singlets, and their chemical shift can be highly dependent on the solvent, concentration, and temperature.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum is expected to show four distinct signals corresponding to the different carbon environments in this compound. The two equivalent methyl carbons of the dimethylamino group would produce a single resonance. The C2 carbon, being substituted with the dimethylamino group, would appear at a specific chemical shift. The two equivalent methylene carbons of the primary alcohol groups (C1 and C3) would also give rise to a single signal.
For comparison, the reported ¹³C NMR chemical shifts for the related compound 2,2-dimethylpropane-1,3-diaminium dichloride in D₂O are δ 21.21 ppm for the methyl carbons, δ 32.35 ppm for the methylene carbons, and δ 46.83 ppm for the quaternary carbon. uni.lu While the electronic environment is different, this provides a general reference for the expected chemical shift regions.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N(CH₃)₂ | Singlet | ~45-55 |
| CH(N) | Multiplet | ~60-70 |
| CH₂OH | Multiplet | ~60-65 |
| OH | Broad Singlet | - |
Note: These are estimated values and may vary based on solvent and experimental conditions.
Infrared (IR) and Mass Spectrometry for Molecular Identification
Infrared (IR) Spectroscopy:
Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its hydroxyl, amino, and alkyl groups.
A broad absorption band in the region of 3400-3200 cm⁻¹ would be characteristic of the O-H stretching vibrations of the hydroxyl groups, indicative of intermolecular hydrogen bonding. The C-H stretching vibrations of the alkyl groups would appear in the 3000-2850 cm⁻¹ region. The C-N stretching vibration of the tertiary amine is expected to be observed in the fingerprint region, typically between 1250 and 1020 cm⁻¹. The C-O stretching vibrations of the primary alcohol groups would likely produce a strong band in the 1050-1000 cm⁻¹ region.
Mass Spectrometry:
Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (119.16 g/mol ). nih.gov
Predicted mass spectrometry data suggests the presence of several key adducts and fragments. uni.lu Common adducts include [M+H]⁺ at m/z 120.10191 and [M+Na]⁺ at m/z 142.08385. uni.lu The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve the cleavage of bonds adjacent to the nitrogen atom (alpha-cleavage), a common fragmentation pathway for amines. libretexts.org This could lead to the formation of a stable iminium ion. Loss of a water molecule from the molecular ion is also a possible fragmentation pathway for alcohols.
Interactive Data Table: Predicted Mass Spectrometry Peaks for this compound
| Adduct/Fragment | Predicted m/z |
| [M+H]⁺ | 120.10191 |
| [M+Na]⁺ | 142.08385 |
| [M-H]⁻ | 118.08735 |
| [M]⁺ | 119.09408 |
Source: Predicted data from PubChemLite. uni.lu
X-ray Crystallography for Solid-State Structure and Absolute Configuration
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information about bond lengths, bond angles, and the absolute configuration of chiral centers.
As of the latest literature review, no experimental single-crystal X-ray diffraction data for this compound has been reported. The synthesis of this compound has been described, but its crystal structure has not been determined. chemicalbook.com
However, the crystal structure of the related compound, 2,2-dimethylpropane-1,3-diaminium dichloride, has been studied. uni.lu This study revealed the presence of extensive hydrogen bonding networks between the ammonium (B1175870) groups and the chloride anions in the solid state. uni.lu It is reasonable to infer that in the solid state, this compound would also exhibit a network of intermolecular hydrogen bonds involving the hydroxyl groups and the nitrogen atom of the dimethylamino group. These interactions would play a crucial role in the packing of the molecules in the crystal lattice.
Conformational Analysis and Stereochemical Relationships
The conformational flexibility of this compound arises from the rotation around the C1-C2 and C2-C3 single bonds. The presence of a chiral center at the C2 position means that this compound can exist as a pair of enantiomers, (R)-2-(Dimethylamino)propane-1,3-diol and (S)-2-(Dimethylamino)propane-1,3-diol.
The conformational preferences of the molecule will be governed by a balance of steric and electronic interactions. The bulky dimethylamino group will have a significant influence on the rotational barriers around the adjacent C-C bonds. Intramolecular hydrogen bonding between the nitrogen atom of the dimethylamino group and the hydroxyl groups is a possibility and would stabilize certain conformations.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties and reactivity. For a molecule like 2-(dimethylamino)propane-1,3-diol, DFT calculations could provide valuable information on its geometry, electronic properties, and potential reactivity.
DFT calculations typically involve optimizing the molecular geometry to find the lowest energy conformation. From this optimized structure, various electronic properties can be calculated. These properties, often referred to as reactivity descriptors, help in understanding how the molecule might interact with other chemical species. Key descriptors include:
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity.
Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface. It identifies electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which are potential sites for reaction.
While no specific DFT studies were found for this compound, studies on similar molecules, such as 2-amino-2`(diphenylamino)-propane-1,3-diol, have utilized DFT to characterize their structure and properties. For instance, a computational study on a chalcone (B49325) derivative used DFT with the B3LYP/6-311G(d,p) method to analyze its structure and spectral properties.
Illustrative Reactivity Descriptors (Based on General DFT Principles)
The following table illustrates the kind of data that a DFT study would provide. Note that these values are hypothetical for this compound and are presented for illustrative purposes only.
| Descriptor | Definition | Potential Significance for Reactivity |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Higher values indicate stronger electron-donating ability (nucleophilicity). |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lower values indicate stronger electron-accepting ability (electrophilicity). |
| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | A smaller gap suggests higher reactivity and lower kinetic stability. |
| Electronegativity (χ) | χ = -(EHOMO + ELUMO) / 2 | Measures the molecule's ability to attract electrons. |
| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. A harder molecule is less reactive. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; a softer molecule is more reactive. |
Molecular Modeling and Simulation for Conformational Landscapes
The flexibility of this compound, due to rotatable single bonds, means it can exist in various three-dimensional arrangements or conformations. Molecular modeling and simulation techniques are essential for exploring this conformational landscape to identify stable conformers and understand their relative energies.
A conformational analysis typically begins by systematically rotating the molecule's dihedral angles to generate a wide range of possible structures. The energy of each conformation is then calculated using computational methods, ranging from faster molecular mechanics to more accurate quantum mechanics. The results are often visualized as a potential energy surface, where energy minima correspond to stable conformers.
Molecular dynamics (MD) simulations can provide further insights by simulating the movement of the atoms over time. This allows for the study of the dynamic equilibrium between different conformations and can be particularly useful for understanding the molecule's behavior in different environments, such as in a solvent.
A study on the closely related 2,2-dimethylpropane-1,3-diaminium cation performed a theoretical conformational analysis to understand the rotation of the amino groups. This study identified staggered conformations (gauche and anti) as energy minima and eclipsed conformations as energy maxima. For 1,3-propanediol, quantum chemical studies have identified numerous unique conformations, with the most stable ones often featuring intramolecular hydrogen bonds.
Illustrative Conformational Analysis Data for a Related Diamine
The following table presents data adapted from a conformational analysis of the 2,2-dimethylpropane-1,3-diaminium cation, illustrating the relative energies of different conformers. This demonstrates how different spatial arrangements lead to variations in stability.
| Conformation Type | Dihedral Angle (Θ) | Relative Energy (kJ·mol⁻¹) | Stability |
| Anti | 180° | 0 | Most Stable (Global Minimum) |
| Gauche | +60° or -60° | ~13 | Local Minimum |
| Eclipsed (syn) | 0° | >25 | Maximum Energy (Transition State) |
Data adapted from a study on a related diamine cation and is for illustrative purposes only.
Prediction of Spectroscopic Properties and Reaction Pathways
Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the identification and characterization of molecules. Furthermore, it can be used to model potential reaction pathways, providing insights into reaction mechanisms and kinetics.
Spectroscopic Properties: Theoretical calculations can predict various types of spectra, including:
Infrared (IR) Spectra: DFT calculations can predict vibrational frequencies and their corresponding IR intensities. researchgate.net Comparing a predicted IR spectrum with an experimental one can help confirm a molecule's structure. For example, a computational study of methanediol (B1200039) predicted its IR spectrum, noting that the most intense line corresponds to the O-C-O asymmetric stretching mode. While predicted spectra for this compound are not available, experimental IR data exists for its isomer, 3-(dimethylamino)-1,2-propanediol.
Nuclear Magnetic Resonance (NMR) Spectra: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predictions are invaluable for interpreting experimental NMR data and assigning signals to specific atoms within the molecule.
Table of Predicted Spectroscopic Data (Hypothetical)
This table illustrates the type of information that would be generated from a computational prediction of spectroscopic properties for this compound. The data is hypothetical.
| Atom/Group | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Predicted IR Frequency (cm⁻¹) | Vibrational Assignment |
| -CH(N)- | ~65-75 | ~2.5-3.0 | - | - |
| -CH₂OH | ~60-70 | ~3.5-4.0 | ~3300-3400 | O-H stretch |
| -N(CH₃)₂ | ~40-50 | ~2.2-2.5 | ~2750-2850 | C-H stretch (N-methyl) |
| - | - | - | ~1050-1150 | C-O stretch |
| - | - | - | ~1200-1300 | C-N stretch |
Comparative Analysis with Analogous Amino Diol Compounds
Structure-Reactivity Relationships within the Amino Propanediol (B1597323) Class
The reactivity of aminopropanediols is fundamentally governed by the interplay between the nucleophilic amino group and the two hydroxyl groups. The degree of substitution on the nitrogen atom—classifying the amine as primary, secondary, or tertiary—is a primary determinant of this reactivity. masterorganicchemistry.combyjus.com
Primary Amines (e.g., 2-aminopropane-1,3-diol): Possessing two N-H protons, these compounds can participate in a wider range of reactions, including the formation of secondary amides and multiple alkylations. cymitquimica.comnist.gov
Secondary Amines (e.g., 2-(methylamino)propane-1,3-diol): With one N-H proton, their reactivity is intermediate. They can form tertiary amides and undergo further alkylation to a tertiary amine. guidechem.comnih.gov
Tertiary Amines (e.g., 2-(dimethylamino)propane-1,3-diol): Lacking N-H protons, these amines cannot form amides via direct acylation and cannot be further alkylated under standard conditions. masterorganicchemistry.comnih.gov However, they are typically more nucleophilic and basic than their primary and secondary counterparts due to the electron-donating effect of the alkyl groups, though this can be tempered by steric hindrance. They readily react with alkyl halides to form quaternary ammonium (B1175870) salts. wikipedia.orgchemistrystudent.com
Another critical structural feature is substitution on the carbon backbone. The presence of an alkyl group at the C2 position, as seen in 2-amino-2-methyl-1,3-propanediol, introduces steric hindrance around the nitrogen and hydroxyl groups. ymdb.ca This steric bulk can impede the approach of reagents, slowing down reaction rates compared to the sterically unhindered 2-aminopropane-1,3-diol. learncbse.in This effect is crucial in directing the outcome of chemical reactions. For instance, steric hindrance in secondary and tertiary alcohols often favors elimination reactions over substitution reactions. learncbse.in
| Compound Name | Structure | Amine Type | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| This compound | Tertiary | C5H13NO2 | 119.16 nih.gov | |
| 2-(Methylamino)propane-1,3-diol | Secondary | C4H11NO2 | 105.14 guidechem.com | |
| 2-Aminopropane-1,3-diol (Serinol) | Primary | C3H9NO2 | 91.11 cymitquimica.com | |
| 2-Amino-2-methyl-1,3-propanediol | Primary | C4H11NO2 | 105.14 ymdb.ca |
Influence of Substitution Patterns on Chemical Behavior and Applications
The distinct structure-reactivity profiles arising from different substitution patterns directly translate to varied chemical behaviors and a diverse range of applications for each aminopropanediol analog.
The primary amine in 2-aminopropane-1,3-diol (serinol) makes it a highly versatile building block. Its amino group can be chemo-selectively reacted with various electrophiles, leaving the diol functionality intact for subsequent transformations. rsc.org This property is exploited in polymer chemistry, where serinol serves as a platform for synthesizing a variety of functional cyclic carbonate monomers for biodegradable polymers. rsc.org It is also a key starting material for complex molecules, including immunosuppressive agents like Fingolimod (FTY720) and its derivatives. nih.govgoogle.com
In contrast, this compound, as a tertiary amine, is not suitable for applications requiring N-H reactivity. Its utility lies in contexts where its basicity and the reactivity of its hydroxyl groups are paramount. It can act as a catalyst or a building block in syntheses where a non-protic, basic nitrogen is required.
The C2-methylated analog, 2-amino-2-methyl-1,3-propanediol, combines a primary amine with significant steric hindrance. This compound is widely used as a buffering agent in biological and chemical systems. researchgate.net Its steric bulk hinders reactions at the amine, making it more stable in certain conditions, while its primary amine and diol groups still offer reactive handles for synthesis. For example, it has been investigated for its role in CO2 capture systems. researchgate.net
| Compound | Key Structural Feature | Resulting Chemical Behavior | Primary Applications |
|---|---|---|---|
| This compound | Tertiary amine | Acts as a base/nucleophile; no N-H reactivity; forms quaternary salts. wikipedia.org | Building block for quaternary ammonium compounds, catalyst. |
| 2-Aminopropane-1,3-diol (Serinol) | Un-hindered primary amine | Highly versatile for N-acylation and N-alkylation; diol can be cyclized. rsc.org | Synthesis of functional polymers, pharmaceutical intermediates (e.g., Fingolimod). rsc.orgnih.govgoogle.com |
| 2-Amino-2-methyl-1,3-propanediol | Sterically hindered primary amine | Reduced reactivity at the amine compared to serinol; stable. ymdb.calearncbse.in | Buffering agent, intermediate for CO2 capture solutions. researchgate.net |
Strategies for Scaffold Diversification
The aminopropanediol framework is a valuable scaffold for generating chemical diversity, a key goal in drug discovery and materials science. nih.gov Several strategies are employed to modify this basic structure to create libraries of compounds with tailored properties.
One powerful strategy is the chemo-selective functionalization of the amino group in primary or secondary aminopropanediols. Because the amine is generally more nucleophilic than the hydroxyl groups, it can be selectively reacted with a wide array of electrophiles. This approach has been used to synthesize a diverse set of diol intermediates from 2-aminopropane-1,3-diol, which can then be further modified, for example, by intramolecular cyclization to create functional monomers. rsc.org
Iterative synthesis represents another approach, where the aminopropanediol unit is used as a building block for constructing larger, more complex architectures. For instance, serinol derivatives have been used in the iterative amination of cyanuric chloride to build up new dendritic structures, where the stereochemistry and rotational properties can be finely tuned. researchgate.net
General synthetic methods for N-alkylation are also central to scaffold diversification. Modern catalytic methods allow for the direct N-alkylation of amines and even unprotected amino acids using alcohols, which is an atom-economic process that generates water as the only byproduct. nih.govnih.gov Such techniques can be applied to 2-aminopropane-1,3-diol and its N-methylated analog to introduce a wide variety of alkyl substituents, thereby modulating the compound's steric and electronic properties. Similarly, reactions targeting the two hydroxyl groups, such as etherification or esterification, provide another axis for diversification, allowing for the attachment of different functional groups and the creation of a vast chemical space from a single, simple starting scaffold.
Future Directions and Emerging Research Avenues
Green Chemistry Approaches in Synthesis and Derivatization
The principles of green chemistry, which advocate for the reduction or elimination of hazardous substances in chemical processes, are paramount in modern synthetic chemistry. While traditional synthesis routes for aminodiols exist, future research is anticipated to focus on developing more environmentally benign methodologies for producing 2-(Dimethylamino)propane-1,3-diol. Key areas of exploration will likely include the use of renewable starting materials, the application of biocatalysis or chemocatalysis to improve atom economy, and the replacement of conventional organic solvents with greener alternatives like water or supercritical fluids. The derivatization of this compound is another area ripe for green innovation. Future efforts may focus on solvent-free reaction conditions or employing catalytic methods that minimize waste and energy consumption.
Expanded Applications in Organocatalysis and Biocatalysis
The presence of both hydroxyl and amino functionalities makes this compound and its analogs interesting candidates for roles in catalysis. Although direct application of the title compound as an organocatalyst is not yet widely documented, related structures have shown utility in stereoselective synthesis.
A notable example involves a derivative, D(+)-threo-1-p-nitrophenyl-2-dimethylamino-propane-1,3-diol, which has been effectively used as a resolving agent. google.comgoogle.com In the synthesis of pyrethroid insecticides, this chiral amine salt is employed to resolve racemic chrysanthemic acid, allowing for the separation of the desired l-trans-chrysanthemic (1S,2S) acid. google.comgoogle.com This process of resolution is a critical step in producing optically active isomers, which often exhibit significantly different biological activities. google.comgoogleapis.com This application underscores the potential of this structural backbone in processes requiring chiral recognition. Future research could expand on this, exploring the use of this compound as a precursor for new chiral ligands or as a direct organocatalyst in asymmetric reactions.
Table 1: Application of a this compound Derivative in Chemical Resolution
| Resolving Agent | Target Compound | Resolved Product | Application Context |
| D(+)-threo-1-p-nitrophenyl-2-dimethylamino-propane-1,3-diol | Racemic chrysanthemic acid | l-trans-chrysanthemic (1S,2S) acid | Synthesis of optically active pyrethrinoid esters google.comgoogle.comgoogleapis.com |
Integration into Novel Multifunctional Material Systems
The diol and amine functionalities of this compound make it a versatile building block for polymer and materials science. As a diol, it can be integrated into polyester (B1180765) or polyurethane chains, while the tertiary amine group can provide sites for quaternization to introduce cationic charges, or it can act as a catalytic site for polymerization. There is a significant opportunity to explore its use in creating functional materials. For instance, incorporating this compound into polymer backbones could lead to materials with enhanced hydrophilicity, specific catalytic activity, or antimicrobial properties. Research into its use for creating functional cyclic carbonate monomers could lead to the development of new biodegradable polymers for biomedical applications.
Computational Design and Rational Synthesis of Advanced Derivatives
Computational chemistry offers powerful tools for predicting the properties of molecules and guiding synthetic efforts. The rational design of advanced derivatives of this compound is an emerging research frontier. Using molecular modeling and simulation techniques, researchers can design novel analogs with tailored properties. For example, computational studies could predict the catalytic activity of new organocatalysts based on this scaffold or simulate the interaction of its derivatives with biological targets. This in-silico approach can streamline the discovery process, allowing chemists to prioritize the synthesis of compounds with the highest potential for specific applications, such as in catalysis or as active pharmaceutical ingredients, thereby saving time and resources.
Q & A
Basic Research Question
- NMR Spectroscopy: ¹H NMR (δ 3.5–4.0 ppm for diol protons; δ 2.2–2.5 ppm for dimethylamino group) and ¹³C NMR (δ 70–75 ppm for hydroxyl-bearing carbons) confirm backbone structure .
- HPLC-MS: Reverse-phase C18 columns with ESI+ ionization detect impurities (e.g., residual amines or oxidation byproducts). Mobile phase: acetonitrile/water (0.1% formic acid) .
How can solubility challenges of this compound in aqueous buffers be mitigated for in vitro studies?
Advanced Research Question
The compound’s hydrophilicity is pH-dependent due to its tertiary amine group. Strategies include:
- Salt Formation: Hydrochloride salts (e.g., Fingolimod HCl) improve water solubility via protonation of the dimethylamino group .
- Co-Solvents: Use 10–20% DMSO or PEG-400 to enhance dissolution while maintaining biocompatibility .
- Buffering Agents: Bis-tris propane (BTP) buffers at pH 6.5–7.5 stabilize the compound in solution without interfering with biological assays .
What are the key considerations in designing catalytic systems for enantioselective synthesis of this compound derivatives?
Advanced Research Question
Enantiocontrol is critical for pharmaceutical applications (e.g., sphingosine-1-phosphate receptor modulators). Approaches include:
- Chiral Catalysts: Ru-BINAP complexes for asymmetric hydrogenation of ketone intermediates .
- Enzymatic Resolution: Lipases (e.g., Candida antarctica) selectively hydrolyze ester derivatives of the undesired enantiomer .
- Kinetic Analysis: Monitor reaction progress via chiral HPLC to optimize enantiomeric excess (ee >98%) .
How do structural modifications (e.g., alkyl chain length, aromatic substituents) impact the physicochemical properties of this compound analogs?
Advanced Research Question
- Alkyl Chain Effects: Longer chains (e.g., octyl in Fingolimod) increase lipophilicity, enhancing blood-brain barrier penetration .
- Aromatic Substitutents: Electron-withdrawing groups (e.g., sulfonyl in [R(R*,R*)]-2-amino-1-[p-(methylsulphonyl)phenyl]propane-1,3-diol) improve metabolic stability by reducing CYP450 oxidation .
- Quantitative Structure-Activity Relationship (QSAR): Use DFT calculations to predict logP and pKa values for rational design .
What are the best practices for handling and storing this compound to prevent degradation?
Basic Research Question
- Storage Conditions: Store under inert gas (N₂/Ar) at –20°C in amber vials to avoid oxidation and hygroscopic degradation .
- Stability Monitoring: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC analysis to track impurity formation .
How can researchers validate the polymorphic forms of this compound salts?
Advanced Research Question
- X-Ray Diffraction (XRD): Compare experimental patterns with simulated data from single-crystal structures to identify polymorphs (e.g., Form I vs. Form II) .
- Thermogravimetric Analysis (TGA): Detect hydrate formation by monitoring weight loss at 100–150°C .
- DSC Profiling: Melting point shifts (>5°C) indicate distinct crystalline forms .
What role does this compound play in polymer chemistry, particularly in epoxy resin curing?
Basic Research Question
The compound acts as a latent curing agent for epoxy resins. Its tertiary amine group initiates crosslinking at elevated temperatures (120–150°C), improving shelf life compared to primary amines. Key parameters:
- Catalytic Efficiency: Optimize resin-to-hardener ratios (1:0.8–1:1.2) for mechanical strength .
- Kinetic Studies: Use FTIR to track epoxide conversion rates under varying curing conditions .
How can computational modeling aid in predicting the reactivity of this compound in nucleophilic reactions?
Advanced Research Question
- Molecular Dynamics (MD): Simulate solvent effects (e.g., water vs. THF) on the compound’s conformational flexibility and nucleophilicity .
- Docking Studies: Predict binding affinities to biological targets (e.g., sphingosine kinases) using AutoDock Vina .
- Reactivity Descriptors: Calculate Fukui indices to identify electrophilic/nucleophilic sites for functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
